Betamethasone 17-Propionate 21-Mesylate Betamethasone 17-Propionate 21-Mesylate Betamethasone 17-Propionate 21-Mesylate is the 21-mesylate analogue of Betamethasone 17-Acetate.
Brand Name: Vulcanchem
CAS No.: 15423-80-0
VCID: VC21347388
InChI: InChI=1S/C26H35FO8S/c1-6-22(31)35-26(21(30)14-34-36(5,32)33)15(2)11-19-18-8-7-16-12-17(28)9-10-23(16,3)25(18,27)20(29)13-24(19,26)4/h9-10,12,15,18-20,29H,6-8,11,13-14H2,1-5H3/t15-,18-,19-,20-,23-,24-,25-,26-/m0/s1
SMILES: CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)COS(=O)(=O)C
Molecular Formula: C26H35FO8S
Molecular Weight: 526.6 g/mol

Betamethasone 17-Propionate 21-Mesylate

CAS No.: 15423-80-0

Cat. No.: VC21347388

Molecular Formula: C26H35FO8S

Molecular Weight: 526.6 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Betamethasone 17-Propionate 21-Mesylate - 15423-80-0

CAS No. 15423-80-0
Molecular Formula C26H35FO8S
Molecular Weight 526.6 g/mol
IUPAC Name [(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-17-(2-methylsulfonyloxyacetyl)-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate
Standard InChI InChI=1S/C26H35FO8S/c1-6-22(31)35-26(21(30)14-34-36(5,32)33)15(2)11-19-18-8-7-16-12-17(28)9-10-23(16,3)25(18,27)20(29)13-24(19,26)4/h9-10,12,15,18-20,29H,6-8,11,13-14H2,1-5H3/t15-,18-,19-,20-,23-,24-,25-,26-/m0/s1
Standard InChI Key LJIXIWVFIFXMTE-SOMXGXJRSA-N
Isomeric SMILES CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)COS(=O)(=O)C
SMILES CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)COS(=O)(=O)C
Canonical SMILES CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)COS(=O)(=O)C
Appearance Light Yellow to Yellow Solid
Melting Point >126°C

Chemical Identity and Structure

Basic Identification

Betamethasone 17-Propionate 21-Mesylate is identified by the Chemical Abstracts Service (CAS) registry number 15423-80-0 . It has a molecular formula of C26H35FO8S and a molecular weight of 526.61 grams per mole . The compound is also identified in regulatory contexts through its FDA UNII designation: GA4A80ZP11 .

Nomenclature and Synonyms

This compound is known by several synonyms in scientific and pharmaceutical literature:

  • Clobetasol Propionate EP Impurity I

  • 9-fluoro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 21-Methanesulfonate 17-Propionate

  • (11β,16β)-9-Fluoro-11-hydroxy-16-Methyl-21-[(Methylsulfonyl)oxy]-17-(1-oxopropoxy)pregna-1,4-diene-3,20-dione

The compound's identification as "Clobetasol Propionate EP Impurity I" is particularly significant, as it indicates its role as a specified impurity in the European Pharmacopoeia monograph for clobetasol propionate .

Structural Characteristics

Betamethasone 17-Propionate 21-Mesylate belongs to the glucocorticoid class of steroids. The molecule features:

  • A basic betamethasone nucleus (9-fluoro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione)

  • A propionate ester group at the 17-position

  • A mesylate (methanesulfonate) group at the 21-position

This specific combination of functional groups distinguishes it from related compounds such as betamethasone 17-propionate 21-methoxide or betamethasone 21-acetate 17-propionate .

Physical and Chemical Properties

Physical State and Appearance

Betamethasone 17-Propionate 21-Mesylate exists as a solid at room temperature with a color ranging from pale yellow to yellow . This characteristic coloration can serve as a visual identifier during laboratory work and quality control procedures.

Thermal Properties

The compound displays well-defined thermal behavior with a melting point range of 177-179°C when measured in a mixture of water and ethanol . Its boiling point has been predicted at approximately 659.2±55.0°C, though this is a calculated rather than experimentally determined value .

Spectroscopic Properties

The mass spectrometric behavior of betamethasone esters has been documented in research literature. While specific data for the 21-mesylate is limited, research on related betamethasone esters indicates distinctive fragmentation patterns. For betamethasone esters, the initial fragmentation typically involves the loss of hydrogen fluoride (HF, -20u), followed by compound-specific elimination patterns that can be used for analytical differentiation .

Solubility and Physical Constants

The solubility profile of Betamethasone 17-Propionate 21-Mesylate is presented in the following table:

SolventSolubility
ChloroformSlightly soluble
Ethyl AcetateSlightly soluble
MethanolVery slightly soluble

Additional physical properties include:

  • Density: 1.33±0.1 g/cm³ (predicted value)

  • pKa: 12.87±0.70 (predicted value)

Pharmaceutical Relevance

Analytical Applications

Research Context

ManufacturerProduct NumberPackagingPrice (USD)Updated
TRCB3270705mg$1552021-12-16
Medical Isotopes, Inc.631601mg$1902021-12-16

This pricing reflects the compound's specialized nature and limited production volume .

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